Uca 1064-A is primarily derived from the halotolerant fungi Wallemia mellicola and Wallemia ichthyophaga. These fungi are known for their ability to thrive in high-salinity environments, which influences the production of various secondary metabolites, including Uca 1064-A. The compound is classified under the category of alkaloids due to its nitrogen content and its complex structure that includes multiple rings and functional groups .
The synthesis of Uca 1064-A involves several steps that typically occur under specific growth conditions conducive to the production of secondary metabolites. Research indicates that increasing the concentration of sodium chloride in the growth medium significantly enhances the production of Uca 1064-A and related compounds.
The molecular structure of Uca 1064-A is characterized by a complex arrangement involving multiple carbon rings and functional groups. The detailed structure contributes to its biological activity.
Uca 1064-A participates in various chemical reactions that contribute to its biological activity.
Reagents such as oxidizing agents (e.g., potassium permanganate) and reducing agents (e.g., sodium borohydride) are often employed in reactions involving Uca 1064-A. Reaction conditions typically include controlled temperatures and pH levels to maintain compound stability.
The mechanism of action for Uca 1064-A involves its interaction with cellular targets that lead to biological effects such as cytotoxicity against cancer cells.
Uca 1064-A possesses distinct physical and chemical properties that influence its behavior in biological systems.
Uca 1064-A has several promising applications in scientific research and industry.
UCA 1064-A (C₂₈H₄₅NO) is a sterol-alkaloid hybrid secondary metabolite primarily biosynthesized by halophilic fungi within the genus Wallemia, notably W. sebi and W. mellicola. Genomic analyses reveal that despite possessing a reduced repertoire of secondary metabolite clusters compared to mesophilic fungi, Wallemia spp. exhibit significant metabolic versatility. AntiSMASH-based genome mining of W. mellicola and W. ichthyophaga identifies only 3–5 putative biosynthetic gene clusters (BGCs) per genome, yet these fungi produce over 100 detectable secondary metabolites under stress conditions. UCA 1064-A biosynthesis is governed by a specialized BGC encoding:
Wallemia’s BGCs are genomically conserved but transcriptionally plastic, with NaCl concentration acting as a key regulator of cluster expression. This minimalistic yet efficient genomic architecture allows extremophilic adaptation while maintaining toxigenic potential under osmotic stress [8] [9].
Table 1: Secondary Metabolites Produced by Wallemia spp. Under NaCl Stress
Compound | Elementary Composition | Molecular Weight (Da) | Biological Activities |
---|---|---|---|
UCA 1064-A | C₂₈H₄₅NO | 411.35 | Antitumor, antibacterial, antifungal |
UCA 1064-B | C₂₈H₄₇NO | 413.37 | Antitumor, antifungal |
Wallimidione | C₁₄H₁₆N₂O₂ | 244.12 | Toxic to brine shrimp and cell lines |
Walleminol | C₁₅H₂₄O₂ | 236.18 | Cytotoxic (LD₅₀ 40 μg/mL for brine shrimp) |
Walleminone | C₁₅H₂₄O₃ | 252.17 | Moderate toxicity |
Source: Adapted from metabolite profiles in Jančič et al. (2016) [1] [8]
Hypersaline conditions fundamentally restructure the secondary metabolome of Wallemia spp. Machine learning analysis of HPLC-DAD metabolite profiles demonstrates that NaCl exerts greater influence on metabolite production than other solutes (glucose, MgCl₂), with a critical threshold at 5–15% (w/v) NaCl. UCA 1064-A production increases 3.7-fold when NaCl concentration rises from 5% to 15% in culture media, correlating with:
Notably, UCA 1064-A biosynthesis shows solute-specific adaptation—equivalent water activity reduction by sucrose or MgCl₂ induces only 40% of the metabolite yield observed under NaCl stress. This highlights a chemosensory mechanism specifically tuned to sodium ions in halophilic fungi [5] [8].
Table 2: Impact of Solute Type and Concentration on UCA 1064-A Production in W. sebi
Solute | Concentration (%) | Relative UCA 1064-A Yield (%) | Water Activity (aₛ) |
---|---|---|---|
NaCl | 5 | 100 ± 8.2 | 0.95 |
NaCl | 10 | 287 ± 12.6 | 0.89 |
NaCl | 15 | 370 ± 15.3 | 0.82 |
Glucose | 30 | 63 ± 5.7 | 0.90 |
Glucose | 50 | 89 ± 6.9 | 0.75 |
MgCl₂ | 5 | 78 ± 7.1 | 0.94 |
MgCl₂ | 10 | 102 ± 8.5 | 0.85 |
Data derived from HPLC-DAD quantification in >200 extracts [1] [8]
UCA 1064-A belongs to a rare class of sterol-alkaloid hybrids with structural parallels to synthetic azasterols developed as antiparasitic agents. Key comparative features include:
• Core Structural Motifs:
UCA 1064-A contains a 26-membered macrolide ring fused to a steroidal backbone with a piperidine moiety at C-3 (nitrogen at position 3β). This contrasts with clinical azasterols like 22,26-azasterol (C₂₇H₄₇NO) that feature an unmodified sterol skeleton with aza groups at C-24 or C-26 positions. Both share:
• Biosynthetic Efficiency:
While synthetic azasterols require 7–12 chemical steps for C-N bond formation, UCA 1064-A biosynthesis achieves N-incorporation in 3 enzymatic steps:
• Biological Target Spectrum:
UCA 1064-A exhibits dual antiproliferative and antimicrobial activities distinct from azasterols:
Activity Type | UCA 1064-A | 22,26-Azasterol |
---|---|---|
Antitumor IC₅₀ | 0.8 μM (HeLa S3 cells) | >50 μM (MCF-7 cells) |
Antifungal Activity | + (S. cerevisiae MIC 40 μg/mL) | - |
Anti-Leishmanial IC₅₀ | >100 μM | 0.03 μM (L. donovani) |
24-SMT Inhibition | Not detected | 98% at 1 μM |
Biological data compiled from Takahashi et al. (1993) and Rodrigues et al. (2008) [3] [7]
The convergent biosynthesis of UCA 1064-A involves coordinated action between sterol and alkaloid pathways:
• Sterol Backbone Assembly:
• Alkaloid Moiety Incorporation:
• Macrocyclization:
A dual-function NRPS (WaNRPS) activates the C-28 carboxyl group via adenylation, forms an amide bond with the piperidine nitrogen, and releases the cyclized product through thioesterase-mediated macrocyclization. This esterification creates the 26-membered macrolide ring characteristic of UCA 1064-A [3] [8].
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